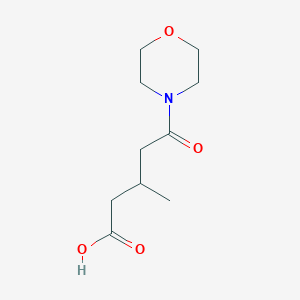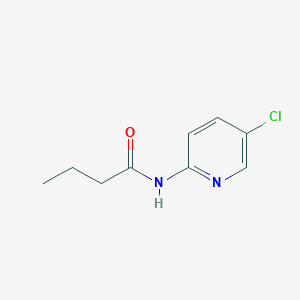
3-Methyl-5-(4-morpholinyl)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(4-morpholinyl)-5-oxopentanoic acid, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first discovered in the 1980s and has been extensively studied for its potential use in scientific research.
Scientific Research Applications
3-Methyl-5-(4-morpholinyl)-5-oxopentanoic acid has been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been used to investigate the mechanisms underlying learning and memory, synaptic plasticity, neurodegenerative diseases, and psychiatric disorders such as schizophrenia and depression.
Mechanism of Action
3-Methyl-5-(4-morpholinyl)-5-oxopentanoic acid acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By binding to a specific site on the receptor, this compound blocks the entry of calcium ions into the cell, which disrupts the normal functioning of the receptor and leads to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including changes in synaptic plasticity, neuronal excitability, and neurotransmitter release. It has been shown to impair learning and memory, induce behavioral changes such as hyperactivity and stereotypy, and produce neurotoxic effects in certain brain regions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Methyl-5-(4-morpholinyl)-5-oxopentanoic acid in lab experiments is its potency and specificity as an NMDA receptor antagonist. It allows researchers to selectively manipulate the activity of the NMDA receptor and study its effects on various physiological and behavioral processes. However, there are also several limitations to using this compound, including its potential neurotoxic effects, its ability to induce seizures at high doses, and its potential to interfere with other neurotransmitter systems.
Future Directions
There are several future directions for research on 3-Methyl-5-(4-morpholinyl)-5-oxopentanoic acid and the NMDA receptor. One area of interest is the development of more selective and less toxic NMDA receptor antagonists that can be used in both basic and clinical research. Another area of interest is the investigation of the role of the NMDA receptor in various psychiatric and neurological disorders, and the development of novel treatments based on this knowledge. Additionally, there is ongoing research into the mechanisms underlying the neurotoxic effects of this compound and other NMDA receptor antagonists, with the goal of developing safer and more effective drugs for use in research and clinical settings.
Conclusion:
In conclusion, this compound is a potent non-competitive antagonist of the NMDA receptor that has been extensively studied for its potential use in scientific research. It has been used to investigate the mechanisms underlying learning and memory, synaptic plasticity, neurodegenerative diseases, and psychiatric disorders such as schizophrenia and depression. While there are limitations to its use, this compound remains an important tool for researchers studying the NMDA receptor and its role in various physiological and pathological processes.
Synthesis Methods
3-Methyl-5-(4-morpholinyl)-5-oxopentanoic acid is a synthetic compound that can be synthesized using a multi-step process. The first step involves the reaction of 3-methyl-5-(4-chlorophenyl)-5-oxopentanoic acid with morpholine to form this compound. This intermediate is then treated with a reducing agent to produce the final product, this compound.
properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-methyl-5-morpholin-4-yl-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17NO4/c1-8(7-10(13)14)6-9(12)11-2-4-15-5-3-11/h8H,2-7H2,1H3,(H,13,14) |
InChI Key |
GATVKUVJBUSZRI-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCOCC1)CC(=O)O |
Canonical SMILES |
CC(CC(=O)N1CCOCC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)
![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)

![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)